molecular formula C10H8N2O B13943970 Benzimidazo(1,2-b)oxazole, 2,3-dihydro-2-methylene- CAS No. 78370-20-4

Benzimidazo(1,2-b)oxazole, 2,3-dihydro-2-methylene-

Cat. No.: B13943970
CAS No.: 78370-20-4
M. Wt: 172.18 g/mol
InChI Key: TXUVSXFXDMBKBD-UHFFFAOYSA-N
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Description

Benzimidazo(1,2-b)oxazole, 2,3-dihydro-2-methylene-: is a heterocyclic compound that features a fused ring system combining benzimidazole and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazo(1,2-b)oxazole, 2,3-dihydro-2-methylene- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of o-phenylenediamine with carboxylic acids or their derivatives, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and solid-phase synthesis have been explored to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzimidazo(1,2-b)oxazole, 2,3-dihydro-2-methylene- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted benzimidazo(1,2-b)oxazole derivatives, which can exhibit diverse chemical and biological properties .

Scientific Research Applications

Chemistry: In organic synthesis, benzimidazo(1,2-b)oxazole, 2,3-dihydro-2-methylene- serves as a valuable building block for the construction of more complex molecules.

Biology and Medicine: This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been investigated for its antimicrobial, anticancer, and antiviral properties. Researchers are exploring its use as a lead compound for the development of new therapeutic agents .

Industry: In the industrial sector, benzimidazo(1,2-b)oxazole derivatives are used in the development of materials with specific properties, such as electroluminescent materials for organic light-emitting diodes (OLEDs) and other electronic devices .

Mechanism of Action

The mechanism of action of benzimidazo(1,2-b)oxazole, 2,3-dihydro-2-methylene- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the precise molecular interactions involved .

Comparison with Similar Compounds

    Benzimidazole: A structurally related compound with a wide range of biological activities.

    Benzothiazole: Another heterocyclic compound with applications in medicinal chemistry.

Uniqueness: Benzimidazo(1,2-b)oxazole, 2,3-dihydro-2-methylene- stands out due to its unique fused ring system, which imparts distinct chemical and biological properties.

Properties

CAS No.

78370-20-4

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

2-methylidene-1H-[1,3]oxazolo[3,2-a]benzimidazole

InChI

InChI=1S/C10H8N2O/c1-7-6-12-9-5-3-2-4-8(9)11-10(12)13-7/h2-5H,1,6H2

InChI Key

TXUVSXFXDMBKBD-UHFFFAOYSA-N

Canonical SMILES

C=C1CN2C3=CC=CC=C3N=C2O1

Origin of Product

United States

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